Product packaging for Viomycinsulfat(Cat. No.:CAS No. 24356-69-2)

Viomycinsulfat

Cat. No.: B10753437
CAS No.: 24356-69-2
M. Wt: 783.8 g/mol
InChI Key: AQONYROJHRNYQQ-QMAPKBLTSA-N
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Description

Historical Context of Viomycinsulfat in Biochemical and Molecular Biology Research

Viomycin (B1663724) sulfate (B86663) is a peptide antibiotic originally isolated from the actinomycete Streptomyces puniceus in 1951. patsnap.comfrontiersin.org It was the first member of the tuberactinomycin (B576502) family of nonribosomal peptide antibiotics to be identified. wikipedia.org Historically, viomycin sulfate was a key agent in the treatment of tuberculosis, particularly against strains of Mycobacterium tuberculosis. patsnap.comontosight.ai

Beyond its clinical applications, viomycin sulfate has played a pivotal role in foundational biochemical and molecular biology research. nih.gov Early studies established its primary mechanism of action as the inhibition of protein synthesis in bacteria. ontosight.aimedchemexpress.commedchemexpress.com Researchers discovered that it interferes with polypeptide chain elongation, a critical step in creating proteins. medchemexpress.commedchemexpress.com This inhibitory action positioned viomycin sulfate as a crucial tool for dissecting the complex machinery of bacterial protein synthesis, paving the way for a deeper understanding of ribosomal function. nih.gov

Significance of this compound as a Ribosome-Targeting Probe

Viomycin sulfate's primary value in molecular biology research lies in its specific interaction with the bacterial ribosome. It acts as a highly effective probe for studying the structure and dynamics of this essential cellular component. The antibiotic targets the ribosome at a unique binding site located at the interface of the small (30S) and large (50S) ribosomal subunits. frontiersin.orgnih.govnih.govfrontiersin.org

Detailed structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have revealed that viomycin sulfate binds in a pocket formed between helix 44 (h44) of the 16S ribosomal RNA (rRNA) in the small subunit and helix 69 (H69) of the 23S rRNA in the large subunit. frontiersin.orgnih.govnih.govfrontiersin.orgasm.org Its binding requires specific nucleotides in the 16S rRNA, A1492 and A1493, to be in a "flipped-out" conformation, which explains why the drug's affinity for the ribosome increases significantly when a transfer RNA (tRNA) is present in the ribosomal A-site. frontiersin.org

The key findings from research using viomycin sulfate as a probe include:

Inhibition of Translocation: Viomycin sulfate is a potent inhibitor of the translocation step of protein synthesis. nih.govmedchemexpress.commedchemexpress.comnih.gov During this step, the ribosome moves along the messenger RNA (mRNA) to read the next codon. Viomycin prevents this movement. nih.gov

Stabilization of an Intermediate State: The antibiotic traps the ribosome in an intermediate, rotated conformation. frontiersin.orgrndsystems.comnih.gov In this state, tRNAs occupy hybrid positions (A/P and P/E sites), which is a key transitional state during translocation. nih.govfrontiersin.orgnih.gov This "freezing" of the ribosome has allowed researchers to capture and study a normally transient step in protein synthesis. rndsystems.com

Probing Ribosomal Dynamics: Advanced techniques like Förster resonance energy transfer (FRET) and chemical footprinting have used viomycin sulfate to map the conformational changes the ribosome undergoes during translation. nih.govnih.gov These studies have shown that viomycin binding induces intersubunit rotation and stabilizes the ribosome in a pre-translocation state. nih.govnih.gov

Multiple Binding Sites: More recent cryo-EM structures have identified up to five distinct binding sites for viomycin on the ribosome, suggesting a synergistic mechanism where multiple molecules work together to lock the ribosome and inhibit translocation. nih.govpnas.org

Scope and Research Trajectories of this compound in Natural Product Studies

As a natural product, viomycin sulfate is part of a broader field of research focused on discovering and developing new therapeutic agents from natural sources. nih.gov It is a member of the tuberactinomycins, a class of cyclic peptide antibiotics that remain important for treating multidrug-resistant tuberculosis. frontiersin.orgwikipedia.orgasm.org

Current and future research trajectories for viomycin sulfate in natural product studies include:

Biosynthesis and Bioengineering: The entire biosynthetic gene cluster for viomycin has been sequenced from Streptomyces sp. ATCC 11861. wikipedia.orgresearchgate.net This cluster contains 20 open reading frames responsible for the antibiotic's production, regulation, and export. researchgate.net This genetic blueprint provides the basis for combinatorial biosynthesis, a process where researchers can modify the biosynthetic pathway to create novel viomycin derivatives with potentially improved properties. researchgate.net

Understanding Resistance: The emergence of bacteria resistant to existing antibiotics is a major global health concern. nih.govnih.gov Research is focused on understanding the molecular mechanisms of resistance to viomycin. Resistance can arise from mutations in the ribosomal RNA binding site or through enzymatic modification of the drug. frontiersin.orgfrontiersin.orgpatsnap.com

Drug Design and Development: By understanding the precise structural basis of how viomycin sulfate interacts with the ribosome, scientists can work on designing new, more effective antibiotics. nih.govnih.gov The detailed knowledge of its binding pocket and mechanism of action serves as a blueprint for creating next-generation drugs that can overcome existing resistance mechanisms. researchgate.net

Data Tables

The following tables summarize key data and research findings related to this compound.

Table 1: Chemical and Physical Properties of Viomycin Sulfate This table outlines the basic chemical identifiers and properties of the compound.

PropertyValue
Chemical Formula C₂₅H₄₅N₁₃O₁₄S (may vary slightly based on salt form and hydration) nih.govnih.gov
Molecular Weight ~783.8 g/mol nih.govnih.gov
IUPAC Name (3S)-3,6-diamino-N-[(3S,6Z,9S,12S,15S)-3-[(4R,6S)-2-amino-6-hydroxy-1,4,5,6-tetrahydropyrimidin-4-yl]-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]hexanamide;sulfuric acid nih.gov
Source Isolated from Streptomyces puniceus and other Streptomyces species. patsnap.commedkoo.com
Antibiotic Class Tuberactinomycin, Nonribosomal Peptide wikipedia.orgdrugbank.com

Table 2: Key Research Findings on Viomycin Sulfate's Mechanism of Action This table details the significant discoveries regarding how viomycin sulfate inhibits bacterial protein synthesis.

Research FindingDescriptionCitations
Primary Target Binds to the bacterial 70S ribosome at the interface of the 30S and 50S subunits. nih.govnih.govasm.org
Specific Binding Site Occupies a pocket formed by 16S rRNA helix 44 (h44) and 23S rRNA helix 69 (H69). frontiersin.orgnih.govfrontiersin.orgasm.org
Inhibition Mechanism Prevents the translocation of peptidyl-tRNA from the A-site to the P-site and the ribosome's movement along the mRNA. nih.govnih.govfrontiersin.org
Effect on Ribosome Conformation Stabilizes the ribosome in a rotated, pre-translocation intermediate state, with tRNAs in hybrid A/P and P/E configurations. This action effectively "jams" the ribosome. nih.govfrontiersin.orgnih.gov
Interaction with Elongation Factor G (EF-G) Does not prevent the binding of EF-G or its GTP hydrolysis, but by blocking translocation, it can lead to multiple futile cycles of GTP hydrolysis before translocation eventually occurs. nih.govfrontiersin.org
Synergistic Binding Evidence suggests that multiple viomycin molecules (up to five) can bind to the ribosome simultaneously, working together to inhibit its function. nih.govpnas.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H45N13O14S B10753437 Viomycinsulfat CAS No. 24356-69-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

24356-69-2

Molecular Formula

C25H45N13O14S

Molecular Weight

783.8 g/mol

IUPAC Name

(3S)-3,6-diamino-N-[(3S,6Z,9S,12S,15S)-3-[(4S,6R)-2-amino-4-hydroxy-1,4,5,6-tetrahydropyrimidin-6-yl]-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]hexanamide;sulfuric acid

InChI

InChI=1S/C25H43N13O10.H2O4S/c26-3-1-2-10(27)4-16(41)32-12-6-30-23(47)18(11-5-17(42)37-24(28)36-11)38-20(44)13(7-31-25(29)48)33-21(45)14(8-39)35-22(46)15(9-40)34-19(12)43;1-5(2,3)4/h7,10-12,14-15,17-18,39-40,42H,1-6,8-9,26-27H2,(H,30,47)(H,32,41)(H,33,45)(H,34,43)(H,35,46)(H,38,44)(H3,28,36,37)(H3,29,31,48);(H2,1,2,3,4)/b13-7-;/t10-,11+,12-,14-,15-,17-,18-;/m0./s1

InChI Key

AQONYROJHRNYQQ-QMAPKBLTSA-N

Isomeric SMILES

C1[C@@H](NC(=N[C@H]1O)N)[C@H]2C(=O)NC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N/C(=C\NC(=O)N)/C(=O)N2)CO)CO)NC(=O)C[C@H](CCCN)N.OS(=O)(=O)O

Canonical SMILES

C1C(NC(=NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(CCCN)N.OS(=O)(=O)O

Origin of Product

United States

Molecular Mechanisms of Action of Viomycinsulfat

Ribosomal Inhibition by Viomycinsulfat

This compound disrupts the normal elongation cycle of protein synthesis through a multi-faceted approach that involves blocking critical steps, stabilizing non-productive ribosomal states, and preventing the recycling of ribosomal subunits.

A crucial step in protein synthesis is translocation, where the ribosome moves one codon down the messenger RNA (mRNA) to allow for the next aminoacyl-tRNA to enter the A site. This process is catalyzed by Elongation Factor G (EF-G) and is dependent on GTP hydrolysis. pnas.orgnih.gov this compound is a potent inhibitor of this translocation step. patsnap.comnih.govfrontiersin.org

Research has shown that this compound does not directly prevent the binding of EF-G to the ribosome or the subsequent hydrolysis of GTP. nih.govfrontiersin.org Instead, it stalls the ribosome in a pre-translocation state. pnas.orgnih.gov By binding to the ribosome, this compound effectively locks the tRNAs in place, preventing their movement from the A and P sites to the P and E sites, respectively. nih.gov This action can lead to futile cycles of GTP hydrolysis by EF-G without successful translocation, effectively jamming the protein synthesis machinery. pnas.orgnih.govfrontiersin.org Kinetic studies have demonstrated that once bound, this compound can stall a ribosome in this pre-translocation state for a significant duration (a minimum of ~45 seconds), a time that increases with higher concentrations of the antibiotic. pnas.orgfrontiersin.org This blockage halts the entire translation process, preventing the synthesis of new proteins and leading to bacterial cell death. patsnap.com

This compound's inhibitory action is closely linked to its ability to stabilize the ribosome in specific, non-productive conformations. During the normal translocation process, the ribosome undergoes complex conformational changes, including a rotational movement between the large (50S) and small (30S) subunits, often referred to as the "ratcheted" or "hybrid" state. pnas.orgnih.gov In this state, tRNAs occupy hybrid positions, such as A/P (A site on the 30S subunit, P site on the 50S subunit) and P/E (P site on the 30S, E site on the 50S). nih.govfrontiersin.org

Multiple biophysical studies, including fluorescence resonance energy transfer (FRET) and chemical footprinting, have shown that this compound preferentially binds to and stabilizes the ribosome in this rotated, hybrid-state intermediate of translocation. pnas.orgfrontiersin.orgresearchgate.netnih.gov By locking the ribosome in this conformation, this compound prevents the completion of translocation and the ribosome's return to a state ready to accept the next tRNA. researchgate.netnih.gov While some crystal structures have captured this compound bound to non-rotated ribosomes, the consensus from kinetic and biophysical data is that its primary inhibitory mechanism involves trapping this key translocation intermediate. nih.govfrontiersin.org

FeatureDescriptionResearch Finding
Stabilized State Rotated, hybrid-state translocation intermediate.This compound locks the ribosome in a conformation where subunits are rotated and tRNAs occupy hybrid A/P and P/E sites. pnas.orgfrontiersin.orgresearchgate.net
Functional Consequence Inhibition of translocation.The stabilized state is a non-productive intermediate, preventing the forward movement of the ribosome on the mRNA. frontiersin.orgnih.gov
Structural Observation 8.6° intersubunit rotation and 5.3° rotation of the 30S subunit head domain observed in cryo-EM structures. nih.govnih.govThis specific rotational angle is characteristic of the this compound-trapped state.

Beyond halting active translation, this compound also interferes with the ribosome lifecycle by preventing the dissociation of the 70S ribosome into its 50S and 30S subunits. frontiersin.orgnih.gov This process is essential for the recycling of ribosomes after a round of protein synthesis is complete. The inhibition of subunit dissociation is a direct consequence of this compound's binding locations. Recent structural studies have identified several binding sites clustered at the intersubunit bridges, the contact points between the 30S and 50S subunits. nih.govnih.govresearchgate.net By physically linking these two subunits, this compound acts like a staple, preventing them from separating and thereby trapping them in an inactive 70S complex. nih.gov

Stabilization of Ribosomal States by this compound

Interaction Profile of this compound with Ribosomal RNA (rRNA)

The inhibitory functions of this compound are rooted in its direct physical interaction with ribosomal RNA (rRNA), the catalytic core of the ribosome.

Structural biology techniques, including X-ray crystallography and cryo-electron microscopy, have precisely mapped the binding sites of this compound on the bacterial ribosome. It is now understood that this compound has multiple points of contact, all involving rRNA. nih.govnih.gov

The first and most well-characterized binding site (termed Vio1) is located at a critical intersubunit interface. ncats.ionih.gov It sits (B43327) in a cleft formed by helix 44 (h44) of the 16S rRNA in the small subunit and helix 69 (H69) of the 23S rRNA in the large subunit. ncats.iopnas.orgnih.govdrugbank.com

More recent high-resolution structures have revealed four additional, previously undescribed binding sites (termed Vio2, Vio3, Vio4, and Vio5). nih.govnih.govresearchgate.net Significantly, three of these newly identified sites are clustered at other intersubunit bridges. nih.gov The presence of these multiple binding sites, particularly those bridging the subunits, provides a clear structural basis for this compound's ability to inhibit both translocation and subunit dissociation. nih.govresearchgate.net

Binding SiteLocationInteracting rRNA ElementsImplicated Function
Vio1 (Primary Site) Intersubunit interface, A site cleftHelix 44 (16S rRNA), Helix 69 (23S rRNA)Translocation inhibition, stabilization of A-site tRNA. nih.govfrontiersin.org
Vio3, Vio4, Vio5 Intersubunit bridgesDynamic elements of 16S and 23S rRNAInhibition of subunit dissociation, induction of intersubunit rotation. nih.govnih.gov

The binding of this compound to its target sites on the rRNA induces and stabilizes profound conformational changes within the ribosome. A key event occurs at the decoding center within the A site of the small subunit. This compound's binding to the Vio1 site requires two universally conserved monitoring bases of the 16S rRNA, A1492 and A1493, to be in a "flipped-out" conformation. pnas.orgfrontiersin.orgfrontiersin.org In this state, these bases interact with the codon-anticodon helix. This compound binding locks them in this active conformation, which sterically blocks them from returning to their inactive, flipped-in state. pnas.orgelifesciences.org This stabilization of the flipped-out bases is a crucial aspect of how this compound traps tRNA in the A site and promotes misreading of the genetic code. frontiersin.orgelifesciences.org

Identification of this compound Binding Sites on the Ribosome

Impact of this compound on Translational Fidelity and Kinetics

This compound, a member of the tuberactinomycin (B576502) class of antibiotics, exerts its antibacterial effects by targeting the bacterial ribosome and interfering with protein synthesis. patsnap.compatsnap.com Its mechanism of action is multifaceted, primarily involving the inhibition of mRNA translocation and a significant reduction in the fidelity of translation. elifesciences.orgdiva-portal.org This section delves into the specific molecular mechanisms by which this compound affects the accuracy and speed of the translational process.

Effects on Aminoacyl-tRNA Selection Accuracy

This compound significantly compromises the accuracy of aminoacyl-tRNA (aa-tRNA) selection during the elongation cycle of protein synthesis. elifesciences.org The ribosome typically exhibits high fidelity, ensuring that only the aa-tRNA with an anticodon cognate to the mRNA codon in the A-site is selected for peptide bond formation. This compound disrupts this crucial quality control mechanism. diva-portal.org

Pre-steady-state kinetic studies on an Escherichia coli-based reconstituted translation system have revealed that this compound dramatically reduces the accuracy of initial codon selection. elifesciences.org While the kinetic efficiency (kcat/KM) of GTP hydrolysis for cognate tRNA ternary complexes (TC) remains largely unaffected by this compound, the efficiency for near-cognate TCs increases drastically. elifesciences.org For instance, in one study, the kcat/KM for a near-cognate reaction increased by approximately 170-fold in the presence of 1 mM this compound. elifesciences.org This leads to a profound decrease in translational accuracy. elifesciences.org

The mechanism behind this loss of fidelity involves this compound binding to the ribosome when a ternary complex (comprising the elongation factor Tu (EF-Tu), aa-tRNA, and GTP) is present. diva-portal.org This binding event locks the monitoring bases of the 16S rRNA, A1492 and A1493, into their active conformation. elifesciences.orgdiva-portal.org This stabilization effectively prevents the dissociation of near- and non-cognate ternary complexes from the ribosome, thereby promoting their erroneous acceptance and subsequent incorporation into the growing polypeptide chain. elifesciences.org

ParameterCognate (UUC codon)Near-Cognate (CUC codon)
kcat/KM of GTP Hydrolysis (No this compound) 41 ± 0.6 µM-1s-10.053 ± 0.005 µM-1s-1
kcat/KM of GTP Hydrolysis (1 mM this compound) 41 ± 0.6 µM-1s-19.2 ± 0.7 µM-1s-1
kcat/KM of Dipeptide Formation (No this compound) 38.3 ± 0.7 µM-1s-10.0005 ± 0.00004 µM-1s-1
kcat/KM of Dipeptide Formation (1 mM this compound) 38.3 ± 0.7 µM-1s-19.4 ± 0.8 µM-1s-1
Accuracy of Initial Selection (No this compound) ~770
Accuracy of Initial Selection (1 mM this compound) ~4.5
Total Accuracy (No this compound) 83,500 ± 8000
Total Accuracy (1 mM this compound) 4.0 ± 0.3

Table 1: Kinetic parameters of tRNA selection in the absence and presence of this compound. Data derived from studies on an E. coli reconstituted translation system. elifesciences.orgdiva-portal.org

Kinetic Modeling of this compound-Mediated Translational Inhibition

Kinetic models have been developed to explain the inhibitory action of this compound on the elongation cycle of translation. elifesciences.orgresearchgate.netpnas.org These models propose that there are specific, transient states during the elongation cycle when the ribosome is sensitive to this compound binding. researchgate.netpnas.org

According to one prominent model, there are two primary this compound-sensitive states. pnas.org The first and most sensitive state occurs after an aa-tRNA has been delivered to the ribosomal A-site by EF-Tu, but before the binding of the translocation factor, Elongation Factor G (EF-G). researchgate.netpnas.org In this pre-translocation state, this compound and EF-G compete for binding to the ribosome. pnas.org The second sensitive state occurs after EF-G has bound but before translocation is complete. researchgate.net

This compound binding to the ribosome is greatly enhanced by the presence of an A-site bound tRNA. diva-portal.org Once bound, this compound stalls the ribosome in a pre-translocation state. pnas.org The duration of this stall is significant, lasting for a minimum of approximately 45 seconds, and this time increases with higher concentrations of the antibiotic. pnas.org This prolonged stalling effectively halts the entire process of protein synthesis. patsnap.com

Kinetic modeling also helps to distinguish between the two main inhibitory effects of this compound: error induction and translocation inhibition. elifesciences.org The concentration of this compound required to inhibit translocation is significantly lower (in the low micromolar range) than that required to induce errors (in the millimolar range). elifesciences.org This suggests that while this compound's effect on fidelity is profound, its primary mechanism of inhibiting bacterial cell growth is through the potent inhibition of translocation. elifesciences.orgdiva-portal.org

Interference with GTP Hydrolysis Cycles by Elongation Factors

This compound disrupts the normal GTP hydrolysis cycles of both EF-Tu and EF-G, which are essential for the speed and accuracy of translation. elifesciences.orgpnas.org

Elongation Factor Tu (EF-Tu): The antibiotic's interference with the EF-Tu cycle is a direct consequence of its effect on aa-tRNA selection. elifesciences.org By binding to the ribosome-TC complex and preventing the dissociation of near-cognate tRNAs, this compound traps the complex in a state that is committed to GTP hydrolysis. elifesciences.orgelifesciences.org This leads to GTP hydrolysis by EF-Tu even when an incorrect aa-tRNA is in the A-site, an event that would normally be rare. elifesciences.org This action effectively uncouples GTP hydrolysis from correct codon recognition, contributing to the breakdown of translational fidelity. elifesciences.orgdiva-portal.org

Elongation Factor G (EF-G): this compound's effect on the EF-G cycle is linked to its primary role as a translocation inhibitor. this compound does not directly prevent EF-G from binding to the ribosome, nor does it inhibit the intrinsic GTPase activity of EF-G. nih.gov Instead, it allows EF-G to bind and hydrolyze GTP but then blocks the subsequent translocation of the tRNAs and mRNA. nih.govnih.gov Because translocation is a prerequisite for EF-G release from the ribosome, the factor becomes trapped on the ribosome after hydrolyzing a single GTP molecule. nih.gov This stalled state can lead to futile cycles of GTP hydrolysis by EF-G without productive translocation, further disrupting the elongation cycle. pnas.org

Biosynthesis of Viomycinsulfat

Producer Organisms and Biosynthetic Gene Clusters for Viomycinsulfat

The biosynthesis of viomycin (B1663724) is primarily attributed to specific strains of actinomycetes, soil-dwelling bacteria renowned for their production of a wide array of secondary metabolites. frontiersin.org

Genetic Basis of this compound Production in Streptomyces Species

The genetic instructions for viomycin production are encoded within a dedicated biosynthetic gene cluster (BGC). These clusters have been identified and sequenced in several Streptomyces species, including Streptomyces sp. strain ATCC 11861, Streptomyces vinaceus, and Streptomyces lividans 1326. wikipedia.org The viomycin BGC from Streptomyces sp. strain ATCC 11861 spans approximately 36.3 kilobases (kb) of DNA and contains 20 open reading frames (ORFs). asm.orgnih.gov These ORFs encode all the necessary machinery for the antibiotic's biosynthesis, regulation, export, and even self-resistance. asm.orgnih.gov Inactivation of genes within this cluster has been shown to abolish viomycin production, confirming its direct role in the biosynthetic process. nih.gov

The core of the viomycin structure is a cyclic pentapeptide assembled by a set of large, multifunctional enzymes known as nonribosomal peptide synthetases (NRPSs). wikipedia.orgfrontiersin.org The viomycin BGC is notable for its atypical NRPS organization. The genes are not arranged in the order of amino acid incorporation, a deviation from the typical collinearity rule observed in many NRPS systems. wikipedia.org

Characterization of this compound Biosynthetic Enzymes

The 20 ORFs within the viomycin BGC code for a variety of enzymes that perform specific functions in the assembly of viomycin. These include NRPSs, enzymes for precursor synthesis, tailoring enzymes, and regulatory proteins. frontiersin.orgnih.gov

The key NRPS enzymes involved in assembling the pentapeptide core are VioA, VioF, VioI, and VioG. wikipedia.orgfrontiersin.org These enzymes are responsible for the activation, condensation, and cyclization of the amino acid precursors. wikipedia.org Other crucial enzymes encoded by the cluster include:

VioB and VioK: These enzymes work in concert to synthesize L-2,3-diaminopropionate from the primary metabolite L-serine. nih.gov

VioP: A lysine (B10760008) 2,3-aminomutase that generates β-lysine. nih.gov

VioC and VioD: These enzymes catalyze the formation of L-capreomycidine from L-arginine. who.intnih.gov

VioL: A carbamoyltransferase responsible for adding a carbamoyl (B1232498) group. nih.govnih.gov

VioQ: A hydroxylase that modifies the cyclic peptide core. wikipedia.orgnih.gov

VioO and VioM: These enzymes are involved in the acylation of the cyclic core with β-lysine. frontiersin.orgnih.gov

VioJ: This enzyme catalyzes a desaturation reaction on the peptide ring. wikipedia.orgfrontiersin.org

vph: This gene encodes a viomycin phosphotransferase, an enzyme that confers resistance to the producing organism by inactivating the antibiotic. wikipedia.orgfrontiersin.org

Table 1: Key Enzymes in Viomycin Biosynthesis and Their Functions

Enzyme Function
VioA, VioF, VioI, VioG Nonribosomal peptide synthetases (NRPSs) for pentapeptide core assembly. wikipedia.orgfrontiersin.org
VioB, VioK Synthesis of L-2,3-diaminopropionate from L-serine. nih.gov
VioP Synthesis of β-lysine from L-lysine. nih.gov
VioC, VioD Synthesis of L-capreomycidine from L-arginine. who.intnih.gov
VioL Carbamoylation. nih.govnih.gov
VioQ Hydroxylation of the cyclic pentapeptide. wikipedia.orgnih.gov
VioO, VioM Acylation with β-lysine. frontiersin.orgnih.gov
VioJ Desaturation of the peptide ring. wikipedia.orgfrontiersin.org
vph Viomycin phosphotransferase (resistance). wikipedia.orgfrontiersin.org

Precursor Incorporation and Metabolic Pathways in this compound Biosynthesis

The intricate structure of viomycin is built from a combination of primary metabolites and unique nonproteinogenic amino acids synthesized by dedicated enzymatic pathways. who.int

Identification of Primary Metabolite Precursors

Precursor labeling studies have been instrumental in identifying the primary metabolites that serve as the building blocks for viomycin. These studies have confirmed that:

L-serine is the precursor for the two L-2,3-diaminopropionate residues found in the viomycin core. nih.gov

L-arginine is the precursor for the nonproteinogenic amino acid L-capreomycidine. who.intnih.gov

L-lysine is the precursor for the β-lysine moiety that acylates the cyclic core. nih.gov

Tracing of Biosynthetic Intermediates

The biosynthesis of the nonproteinogenic amino acids involves several key enzymatic steps. For instance, the conversion of L-arginine to L-capreomycidine is a two-step process catalyzed by VioC, an L-arginine hydroxylase, and VioD, a capreomycidine synthase. who.intnih.gov VioC first hydroxylates L-arginine to form (2S,3S)-hydroxyarginine, which is then cyclized by VioD to produce (2S,3R)-capreomycidine. nih.gov

Similarly, the formation of β-lysine from L-lysine is catalyzed by the enzyme VioP, a lysine 2,3-aminomutase. nih.gov The synthesis of L-2,3-diaminopropionate from L-serine is a more complex process involving the enzymes VioB and VioK. nih.gov

Biochemical evidence suggests that the carbamoyl group of the β-ureidodehydroalanine residue is added to the β-amino group of L-2,3-diaminopropionate before this amino acid is incorporated into the growing peptide chain by the NRPS machinery. nih.gov

Post-Translational Modifications in this compound Biosynthesis

After the assembly and cyclization of the pentapeptide core, a series of post-translational modifications, often referred to as tailoring steps, occur to produce the final, active viomycin molecule. wikipedia.orgoregonstate.edu These modifications are crucial for the antibiotic's biological activity.

The key post-assembly modifications include:

Hydroxylation: The enzyme VioQ catalyzes the hydroxylation of the capreomycidine residue at the C-6 position to form L-tuberactidine. wikipedia.orgnih.govnih.gov Deletion of the vioQ gene results in the accumulation of a non-hydroxylated viomycin derivative. nih.govoregonstate.edu

N-acylation: The α-amino group of one of the diaminopropionate residues is acylated with β-lysine. This reaction is carried out by the concerted action of VioO and VioM. frontiersin.orgnih.gov Strains lacking the vioP gene, which is responsible for β-lysine synthesis, fail to perform this acylation. nih.gov

Carbamoylation: The β-amino group of a dehydroalanine (B155165) residue is carbamoylated to form a β-ureidodehydroalanine residue. This modification is catalyzed by the carbamoyltransferase VioL. frontiersin.orgnih.gov Interestingly, strains lacking vioL have been found to produce acetylated viomycin derivatives, suggesting an alternative enzymatic activity in the absence of carbamoylation. nih.gov

Desaturation: The enzyme VioJ catalyzes the α,β-desaturation of a residue within the cyclic peptide core. wikipedia.org

These tailoring reactions highlight the modularity and adaptability of biosynthetic pathways, allowing for the generation of structural diversity within the tuberactinomycin (B576502) family of antibiotics. nih.gov

Enzymatic Modifiers and Their Roles in this compound Maturation

The maturation of the viomycin precursor involves several critical enzymatic modifications:

Hydroxylation: The enzyme VioQ, a capreomycidine hydroxylase, is responsible for the hydroxylation at the C-6 position of a capreomycidine residue within the cyclic peptide. wikipedia.orgoregonstate.edu Gene deletion studies have confirmed that the absence of vioQ results in the accumulation of a non-hydroxylated viomycin derivative, tuberactinomycin O. oregonstate.edunih.gov

Carbamoylation: VioL, a carbamoyltransferase homolog, catalyzes the addition of a carbamoyl group to the β-amino group of a dehydroalanine precursor, forming a β-ureidodehydroalanine residue. nih.govfrontiersin.org Interestingly, research suggests this carbamoylation may occur prior to the incorporation of the amino acid into the peptide backbone by the NRPS machinery. nih.gov

N-acylation: The attachment of a β-lysine side chain to the α-amino group of an L-2,3-diaminopropionate (L-Dap) residue is a crucial step. This is accomplished by the concerted action of VioO and VioM. nih.govfrontiersin.org VioO activates and tethers β-lysine to its peptidyl carrier protein (PCP) domain, and VioM, a condensation (C) domain homolog, then catalyzes the formation of an amide bond between the VioO-bound β-lysine and the cyclic pentapeptide. nih.gov

Desaturation: The enzyme VioJ is responsible for the α,β-desaturation of a 2,3-diaminopropionyl residue within the preliminary cyclic structure. wikipedia.org

A summary of the key enzymes and their functions in viomycin maturation is presented in the table below.

EnzymeGeneFunction in Viomycin Maturation
VioQvioQHydroxylates the C-6 position of the capreomycidine residue. wikipedia.orgoregonstate.edu
VioLvioLCatalyzes the carbamoylation of a dehydroalanine precursor. nih.govfrontiersin.org
VioOvioOActivates and tethers β-lysine for N-acylation. nih.gov
VioMvioMCatalyzes the transfer of β-lysine to the cyclic pentapeptide. nih.gov
VioJvioJCatalyzes α,β-desaturation of a 2,3-diaminopropionyl residue. wikipedia.org

Regulatory Mechanisms of Post-Translational Processing

The precise timing and order of these post-translational modifications are critical for the correct assembly of this compound. The viomycin gene cluster contains genes, such as vioR and vioT, that are predicted to encode transcriptional regulators. wikipedia.org These regulators likely play a role in controlling the expression of the biosynthetic and modification enzymes, ensuring a coordinated and efficient production process.

The export of the antibiotic is thought to be facilitated by VioE, a permease homolog. It is hypothesized that viomycin is phosphorylated by VioS (a viomycin-phosphate phosphatase homolog) before export. nih.gov This modification may serve to protect the producing organism from the antibiotic's activity and facilitate its transport out of the cell.

Genetic Engineering Strategies for this compound Biosynthesis

The elucidation of the viomycin biosynthetic gene cluster has provided a roadmap for the genetic manipulation of its production. researchgate.netgoogle.com These strategies aim to improve the yield of this compound and to generate novel, potentially more effective, derivatives.

Gene Cluster Manipulation for Yield Enhancement

Several strategies can be employed to increase the production of this compound by manipulating its native gene cluster:

Overexpression of Regulatory Genes: Increasing the expression of positive regulatory genes, such as vioR, can lead to the upregulation of the entire biosynthetic pathway, resulting in higher yields. google.com

Increasing Precursor Supply: Enhancing the expression of genes involved in the synthesis of the non-proteinogenic amino acid precursors, like L-2,3-diaminopropionate and (2S,3R)-capreomycidine, can remove potential bottlenecks in the biosynthetic pathway. google.com

Enhancing Resistance: Overexpressing the viomycin resistance gene, vph (viomycin phosphotransferase), can help the producing organism tolerate higher concentrations of the antibiotic, thereby allowing for increased production. google.com

Gene Deletion and Complementation: Targeted deletion of specific genes in the cluster, followed by complementation, can confirm gene function and be used to create strains that accumulate specific intermediates or produce novel derivatives. nih.gov For example, the inactivation of vioA, a core NRPS gene, completely abolishes viomycin production, confirming the cluster's role. nih.gov

Heterologous Expression Systems for this compound Production

Expressing the entire viomycin biosynthetic gene cluster in a heterologous host offers several advantages, including potentially higher production levels in a more genetically tractable organism and the ability to produce the antibiotic in a host that does not naturally produce competing compounds. google.comuni-saarland.de

Streptomyces lividans has been successfully used as a heterologous host for viomycin production. nih.gov The entire viomycin biosynthetic gene cluster was cloned into a vector and introduced into S. lividans, resulting in the production of the antibiotic. google.com This system has also been used to generate viomycin derivatives through targeted gene deletions within the cloned cluster. For instance, deleting vioQ in the heterologous host led to the production of non-hydroxylated viomycin derivatives. nih.gov

The use of genetically modified Streptomyces "super-hosts," in which endogenous biosynthetic gene clusters for other secondary metabolites have been deleted, can further enhance the production of heterologously expressed compounds by increasing the availability of precursors and cellular energy. nih.gov

Bioprocess Optimization for this compound Production

In addition to genetic manipulation, optimizing the fermentation process is crucial for maximizing the yield of this compound. nih.gov This involves fine-tuning the culture conditions and the composition of the growth medium to support robust growth of the producing organism and efficient antibiotic synthesis.

Fermentation Conditions and Medium Composition Optimization

The production of secondary metabolites like this compound is highly sensitive to environmental parameters. frontiersin.org Optimization of these factors can lead to significant increases in yield.

Key fermentation parameters that can be optimized include:

pH: Maintaining an optimal pH range is critical for enzymatic activity and cell viability.

Temperature: Each producing strain has an optimal temperature for growth and antibiotic production.

Agitation and Aeration: Adequate mixing and oxygen supply are essential for aerobic fermentation processes.

Inoculum Size: The initial concentration of the microbial culture can influence the kinetics of growth and product formation.

The composition of the fermentation medium also plays a pivotal role. The primary sources of carbon and nitrogen must be carefully selected and their concentrations optimized. frontiersin.org For this compound production, supplementing the medium with precursors such as L-serine, L-arginine, and L-lysine can enhance the final yield. google.com

Response surface methodology (RSM) is a statistical approach that can be effectively used to study the combined effects of multiple fermentation parameters and to identify the optimal conditions for antibiotic production with a reduced number of experiments. nih.govresearchgate.net

ParameterGeneral Role in FermentationPotential Impact on this compound Production
pH Affects enzyme activity and nutrient uptake. frontiersin.orgInfluences the activity of biosynthetic enzymes in the viomycin pathway.
Temperature Impacts microbial growth rate and metabolic activity. frontiersin.orgOptimal temperature enhances the rate of viomycin synthesis.
Carbon Source Provides energy and building blocks for cell growth and metabolism. frontiersin.orgThe type and concentration of carbon source can influence the flux towards viomycin precursors.
Nitrogen Source Essential for the synthesis of amino acids, proteins, and nucleic acids. frontiersin.orgThe availability of specific amino acid precursors (e.g., L-serine, L-lysine) is critical for viomycin assembly. google.com
Agitation/Aeration Ensures nutrient distribution and oxygen availability in aerobic cultures. researchgate.netSufficient oxygen is required for the energy-intensive process of nonribosomal peptide synthesis.

Strategies for Enhanced Microbial Production in Bioreactors

The production of this compound, a crucial member of the tuberactinomycin family of antibiotics, is naturally carried out by actinomycetes, primarily strains of Streptomyces, such as Streptomyces puniceus and Streptomyces vinaceus. wikipedia.orgfrontiersin.org Like many secondary metabolites, the native yield of viomycin is often low, necessitating the development of advanced strategies to enhance its production for industrial-scale applications. nih.gov The optimization of viomycin synthesis in bioreactors involves a multi-faceted approach, integrating genetic engineering of the producer strain with precise control over the fermentation environment.

Key strategies for augmenting viomycin production are centered around three main areas: genetic and metabolic engineering of the producing microorganism, optimization of bioreactor process parameters, and strategic feeding of nutrients.

Genetic and Metabolic Engineering

The foundation for enhancing viomycin production lies in modifying the genetic blueprint of the producing Streptomyces strain. The entire viomycin biosynthetic gene cluster (BGC), spanning approximately 36.3 kb and containing 20 open reading frames (ORFs), has been identified and sequenced. wikipedia.orgfrontiersin.org This knowledge enables several targeted genetic manipulations.

One primary strategy is the overexpression of specific genes within the BGC. This can include placing positive regulatory genes, such as vioR, under the control of strong, constitutive promoters to amplify the entire biosynthetic pathway. nih.gov Another approach involves engineering the precursor metabolite pathways to increase the intracellular supply of the unique non-proteinogenic amino acids required for viomycin assembly, such as L-2,3-diaminopropionate and L-capreomycidine. frontiersin.org Furthermore, creating "super-hosts" by deleting gene clusters for competing secondary metabolites can redirect cellular energy and resources towards viomycin synthesis. nih.gov

Genetic Strategy Target Gene/Pathway Rationale/Mechanism Expected Outcome
Regulatory Gene Overexpression Cluster-situated regulators (e.g., vioR)Amplifies the transcription of the entire viomycin biosynthetic gene cluster. nih.govIncreased overall pathway flux and higher viomycin titer.
Precursor Supply Enhancement Genes for non-proteinogenic amino acid synthesisBoosts the pool of essential building blocks for the Non-Ribosomal Peptide Synthetase (NRPS) machinery.Alleviates potential bottlenecks in the supply of specific precursors, increasing synthesis rate.
Host Strain Engineering Competing antibiotic biosynthetic gene clustersEliminates the diversion of common precursors (e.g., acetyl-CoA, amino acids) and energy to other pathways.Increased availability of resources for viomycin production.
Ribosomal Engineering Ribosomal protein genes (e.g., rpsL)Mutations in ribosomal proteins can sometimes trigger a global enhancement of secondary metabolism. nih.govEnhanced production of viomycin and other secondary metabolites.

This table outlines common genetic engineering strategies applicable to enhancing this compound production based on established principles in Streptomyces.

Bioreactor Process and Fermentation Optimization

The physical and chemical environment within the bioreactor is critical for maximizing antibiotic yield. For Streptomyces fermentations, morphology is a key factor; a pelleted morphology is often a prerequisite for high antibiotic titers, which can be influenced by bioreactor conditions. ljmu.ac.uk

Key parameters that require careful control and optimization include:

pH: The optimal pH for antibiotic production in Streptomyces is typically near neutral (pH 7.0), though the optimal value can be strain and process-specific. Maintaining pH is crucial as metabolic activity can cause significant shifts in the broth. ljmu.ac.uk

Temperature: Most Streptomyces species have an optimal temperature for growth and production between 28-30°C.

Dissolved Oxygen (DO): Viomycin biosynthesis is an aerobic process, making oxygen supply a critical parameter. Low DO levels can be limiting, while excessively high shear from intense agitation to increase oxygen transfer can damage mycelia. dntb.gov.ua Advanced control strategies often maintain DO at a specific setpoint (e.g., 30-50% saturation) by modulating agitation speed and airflow rate. scholaris.ca

Nutrient Composition: The concentration of carbon, nitrogen, and phosphate (B84403) sources must be carefully balanced. High concentrations of readily metabolized nutrients can sometimes repress secondary metabolite production. nih.gov Trace elements like zinc, iron, and manganese also play a vital role in antibiotic biosynthesis. nih.gov

Fermentation Parameter Typical Range for Streptomyces Rationale for Viomycin Production Enhancement
pH 6.5 - 8.0Maintains enzymatic activity of the biosynthetic pathway and optimal cell physiology. Prevents degradation of the product. ljmu.ac.ukscholaris.ca
Temperature 28 - 35°CEnsures optimal growth rate and activity of biosynthetic enzymes. frontiersin.org
Dissolved Oxygen (DO) 30% - 60% saturationViomycin biosynthesis is an aerobic process; sufficient oxygen is required as a substrate for certain enzymatic steps and for cellular respiration to generate energy (ATP). dntb.gov.uascholaris.ca
Agitation 200 - 800 RPM (variable)Ensures homogeneity of nutrients and oxygen in the broth and influences microbial morphology. High shear can be detrimental. dntb.gov.ua
Carbon/Nitrogen Ratio Highly variable; requires empirical optimizationBalances biomass growth with the onset of the stationary phase, where secondary metabolite production is typically highest. ljmu.ac.uk

This table summarizes key fermentation parameters and their general roles in optimizing antibiotic production in Streptomyces, which are applicable to this compound.

Feeding Strategies

Batch fermentation, where all nutrients are supplied at the beginning, often leads to substrate inhibition and is less productive. Fed-batch cultivation is a widely adopted and superior strategy for antibiotic production. scholaris.ca In this mode, a concentrated feed of nutrients (like carbon and nitrogen sources) is supplied to the bioreactor during the fermentation process. This allows for control over the growth rate and can extend the production phase significantly. scholaris.ca For instance, a fed-batch strategy with controlled addition of a glucose solution can prevent the repressive effects of high glucose concentrations while sustaining the culture for prolonged production. scholaris.ca Developing an optimal feeding strategy, which can be based on real-time monitoring of parameters like oxygen uptake rate (OUR), is a key step in process intensification. researchgate.net

Structure Activity Relationship Sar Studies and Analogue Design of Viomycin Derivatives

Semisynthesis and Chemical Modification Strategies for Viomycin (B1663724) Analogues

Semisynthetic approaches, which involve the chemical modification of the viomycin core structure, have been instrumental in generating a variety of analogues. google.comgoogle.com These strategies allow for targeted alterations at specific sites of the molecule, providing insights into the structural requirements for its antibacterial activity.

Researchers have explored modifications at several key positions on the viomycin molecule. One notable area of interest has been the urea (B33335) moiety. For instance, ureido exchange reactions have been employed to create phenyl urea analogs. google.com Additionally, the double bond at the C-6 to C-6a position has been a target for modification, with reduction of this bond leading to new derivatives. google.com Modifications to the β-lysine side chain and at the C-19 position have also been reported. google.comgoogle.com These chemical derivatizations have been crucial in attempts to develop analogues with enhanced potency. google.com

Site-Specific Chemical Derivatization of the Viomycin Core

Mutasynthesis Approaches for Generating Viomycin Derivatives

Mutasynthesis is a powerful technique that combines genetic engineering of an antibiotic-producing organism with the feeding of synthetic precursor analogues. nih.govrsc.org This approach allows for the site-specific incorporation of novel chemical moieties into the viomycin structure, leading to the generation of new derivatives that may not be accessible through traditional chemical synthesis.

A key step in mutasynthesis is the creation of a "blocked" mutant strain of the viomycin-producing organism, typically a species of Streptomyces. nih.govnih.gov This is achieved by deleting a gene essential for the biosynthesis of a specific precursor of viomycin. nih.gov For example, deleting the gene responsible for producing 4-propyl-l-proline (B580258) in the lincomycin (B1675468) producer Streptomyces lincolnensis abolished lincomycin production. nih.gov A similar strategy can be applied to viomycin biosynthesis. google.com Once the biosynthetic pathway is blocked, the mutant strain is unable to produce the natural antibiotic. However, when fed with synthetic analogues of the blocked precursor, the remaining biosynthetic machinery can incorporate these analogues to produce novel viomycin derivatives. nih.gov

The success of mutasynthesis hinges on the substrate specificity of the biosynthetic enzymes involved in the antibiotic's assembly line. dntb.gov.ua In the case of viomycin, the non-ribosomal peptide synthetases (NRPS) and other tailoring enzymes must be able to recognize and process the supplied precursor analogues, or "mutasynthons." google.comnih.gov

Studies on enzymes from the viomycin biosynthetic pathway, such as VioC, a non-heme iron oxygenase, have provided insights into their substrate tolerance. VioC is responsible for the Cβ-hydroxylation of L-arginine. nih.gov Kinetic studies have shown that while L-arginine is its preferred substrate, VioC can also hydroxylate L-homo-arginine and L-canavanine, albeit with lower catalytic efficiency. nih.gov This demonstrates a degree of substrate flexibility that is crucial for mutasynthetic approaches. Understanding the substrate specificity of enzymes like VioC allows for the rational design of mutasynthons that can be successfully incorporated into the viomycin scaffold. nih.govfrontiersin.orgacs.org

EnzymeNative SubstrateAlternative SubstratesCatalytic Efficiency (kcat/KM) (min⁻¹ mM⁻¹)
VioC L-arginineL-homo-arginine118 ± 47.1
L-canavanine63.3 ± 17
L-arginine767 ± 183

This table displays the kinetic parameters of the enzyme VioC with its native and alternative substrates. Data sourced from nih.gov.

Engineering Precursor-Blocked Mutants for Viomycin Analogue Generation

Structure-Activity Relationships Correlating Viomycin Structure to Ribosomal Interactions (molecular/cellular level)

Viomycin exerts its antibacterial effect by binding to the bacterial ribosome and inhibiting protein synthesis. asm.orgpatsnap.com Specifically, it binds to a pocket formed between helix 44 (h44) of the 16S rRNA in the small ribosomal subunit and helix 69 (H69) of the 23S rRNA in the large subunit. asm.orgnih.govrsc.org This interaction stabilizes the ribosome in a pre-translocation state, effectively halting the elongation phase of protein synthesis. nih.gov

Structural studies have revealed key interactions between viomycin and the ribosome. The macrocycle, the capreomycidine ring, and the ureidodehydroalanine moiety of viomycin form numerous hydrogen bonds with the ribose-phosphate backbone of the rRNA. asm.org The β-lysine side chain also plays a role in this interaction, extending towards the mRNA in the viomycin-ribosome complex. nih.gov

Mutations in the rRNA nucleotides within the binding site can confer resistance to viomycin, highlighting the importance of these specific interactions. nih.gov Furthermore, the conformation of the monitoring bases A1492 and A1493 in the 16S rRNA is affected by viomycin binding. Viomycin locks these bases in their "flipped-out" conformation, which is a state they adopt when interacting with the codon-anticodon helix. nih.govdiva-portal.org This stabilization of the active conformation of the monitoring bases is thought to contribute to the inhibition of translocation and can also lead to errors in translation. diva-portal.orgelifesciences.org

Understanding these detailed molecular interactions is crucial for the rational design of new viomycin analogues. By modifying specific functional groups on the viomycin scaffold, it may be possible to enhance binding affinity to the ribosome, overcome resistance mechanisms, and ultimately develop more effective antituberculosis drugs. elifesciences.org

Analysis of Viomycin Analogues' Binding Affinities to Ribosomes

The tuberactinomycin (B576502) family, to which viomycin belongs, consists of several closely related cyclic peptides, including capreomycin (B601254) and tuberactinomycin O. nih.govwikipedia.org These natural analogues provide a foundational basis for understanding how subtle structural variations impact ribosomal binding and inhibitory activity. Both viomycin and capreomycin bind to the same location on the 70S ribosome, a critical interface formed between helix 44 (h44) of the 16S rRNA in the small (30S) subunit and helix 69 (H69) of the 23S rRNA in the large (50S) subunit. nih.govfrontiersin.org

The affinity of viomycin for the ribosome is not static; it is significantly influenced by the functional state of the ribosome. For instance, the affinity of viomycin for the ribosome markedly increases when a transfer RNA (tRNA) is present in the ribosomal A-site (aminoacyl site). diva-portal.org Studies using radiolabeled tuberactinomycin O, an analogue of viomycin, demonstrated that the occupation of the P-site (peptidyl site) with tRNA in the presence of a poly(U) mRNA template doubled the amount of the antibiotic bound to the ribosome. nih.gov This suggests a cooperative binding mechanism where the presence of tRNA stabilizes a ribosomal conformation that is more favorable for viomycin binding. diva-portal.org

Comparative studies between viomycin and capreomycin reveal differences in their inhibitory potency, which reflects their binding affinities. Assays measuring the inhibition of a cell-free translation system show that both compounds are highly effective against bacterial ribosomes. However, their activity is dramatically reduced against eukaryotic ribosomes, highlighting the structural differences in the binding site that allow for selective toxicity. asm.org The introduction of a humanized 16S rRNA h44 sequence into bacterial ribosomes results in a significant increase in the concentration of the drugs required for inhibition, closely resembling the resistance seen in eukaryotic ribosomes. asm.org

CompoundRibosome Type50% Inhibitory Concentration (IC50) in µM
ViomycinBacterial (E. coli)0.4
ViomycinBacterial with Humanized h44>100
CapreomycinBacterial (E. coli)0.2
CapreomycinBacterial with Humanized h44>100

This table presents the 50% inhibitory concentrations (IC50) of Viomycin and Capreomycin against E. coli ribosomes and hybrid ribosomes containing a humanized rRNA binding pocket, demonstrating the compounds' selectivity for the bacterial ribosome. Data sourced from asm.org.

Synthetic modifications of viomycin have also been explored. While many modifications can decrease or abolish activity, certain changes have been shown to enhance potency. For example, the creation of C-19 benzyl (B1604629) carbamates and benzyl- or phenyl-ureas resulted in analogues that were more potent than the parent viomycin against several bacterial strains, indicating that this position is amenable to structural-based drug design. nih.govresearchgate.net

Correlation of Structural Elements with Specific Molecular Mechanisms

The intricate mechanism of viomycin action is a direct result of its specific structural features interacting with key components of the ribosome. The cyclic pentapeptide core, which is conserved across tuberactinomycins, is fundamental for its placement at the intersubunit bridge. nih.gov

A primary molecular mechanism is the stabilization of the pre-translocation state of the ribosome. nih.gov Viomycin achieves this by locking two universally conserved adenosine (B11128) residues in 16S rRNA, A1492 and A1493, into a "flipped-out" conformation. frontiersin.orgelifesciences.org In this state, these bases monitor the codon-anticodon pairing in the A-site. By stabilizing this conformation, viomycin increases the affinity of the tRNA for the A-site, which hinders the movement required for translocation to the P-site after peptide bond formation. nih.govfrontiersin.org This stabilization is so profound that it can stall translocation for a significant duration. frontiersin.org

The interaction is highly specific. Mutations in the nucleotides that form the binding pocket, such as the C1409-G1491 base pair in h44, can disrupt the binding surface for the macrocycle and confer resistance. asm.org Furthermore, viomycin's interaction appears to affect the positioning of nucleotide A1913 in the 23S rRNA, causing it to form hydrogen bonds with the A-site tRNA, further anchoring it in place. nih.gov

Structural Element of ViomycinRibosomal Interaction Site/ComponentMolecular/Functional Consequence
Cyclic Pentapeptide CorerRNA intersubunit bridge (16S h44 & 23S H69)Anchors the antibiotic at the decoding center. nih.govfrontiersin.org
Ureidodehydroalanine MoietyNucleotides A1492 and A1493 (16S rRNA)Stabilizes the "flipped-out" conformation of monitoring bases. frontiersin.org
Entire MacrocycleA-site tRNAIncreases affinity for A-site tRNA, stabilizing it in the pre-translocation state. nih.gov
Capreomycidine RingNucleotide A1913 (23S rRNA)Induces A1913 to form H-bonds with A-site tRNA, further preventing movement. nih.gov
β-Lysine Side ChainGeneral ribosomal RNAContributes to binding affinity and specificity through electrostatic interactions.

This table correlates key structural components of the Viomycin molecule with their specific interaction points on the bacterial ribosome and the resulting mechanistic consequences that lead to the inhibition of protein synthesis. nih.govfrontiersin.org

Table of Mentioned Compounds

Compound Name
Viomycinsulfat
Viomycin
Capreomycin
Tuberactinomycin O
Kanamycin (B1662678)
Gentamicin
Neomycin
Chloramphenicol
Tetracycline
Streptomycin (B1217042)
Puromycin
Erythromycin
Paromomycin

Molecular and Genetic Mechanisms of Resistance to Viomycins

Ribosomal Mutations Conferring Viomycin (B1663724) Resistance

The primary target of viomycinsulfat is the bacterial ribosome, where it binds at the interface of the small (30S) and large (50S) subunits, inhibiting protein synthesis by blocking translocation. nih.govcshl.edufrontiersin.org Consequently, mutations in the components of this binding site, specifically in the ribosomal RNA (rRNA) and ribosomal proteins, are a major cause of resistance.

Mutations within the ribosomal RNA, particularly in the 16S rRNA of the 30S subunit and the 23S rRNA of the 50S subunit, can confer resistance to this compound by altering its binding pocket. frontiersin.org

16S rRNA Mutations: Key mutations associated with viomycin resistance have been identified in the rrs gene, which encodes the 16S rRNA. In Mycobacterium tuberculosis, specific nucleotide substitutions such as A1401G, C1402T, and G1484T are linked to resistance. nih.govresearchgate.netals-journal.com These mutations are often associated with cross-resistance to other aminoglycoside antibiotics like kanamycin (B1662678) and amikacin. nih.govresearchgate.net Studies in Mycobacterium smegmatis have also identified mutations at positions equivalent to 1408 (A to G substitution) and 1473 (G to A or G to T substitutions) in the rrs gene, which contribute to viomycin resistance. nih.govasm.org The A1408G mutation, in particular, has been found to confer high-level resistance to kanamycin and cross-resistance to viomycin in several bacterial species. nih.gov These mutations are clustered around the decoding center of the 30S subunit, a critical region for antibiotic binding and ribosomal function. frontiersin.org

23S rRNA and Associated Modifications: While less common, alterations in the 23S rRNA can also lead to viomycin resistance. A deletion of nucleotide A1916 in helix 69 of the 23S rRNA has been observed in a capreomycin-resistant clinical isolate of M. tuberculosis, suggesting a role in tuberactinomycin (B576502) resistance. frontiersin.orgnih.gov

Furthermore, the modification of rRNA by enzymes plays a crucial role in viomycin susceptibility. The enzyme TlyA, a 2'-O-methyltransferase, is responsible for methylating nucleotide C1409 in the 16S rRNA and C1920 in the 23S rRNA. nih.govnih.govplos.org The absence or inactivation of TlyA due to mutations in the tlyA gene prevents these methylations. nih.govoup.commdpi.com This lack of methylation leads to resistance to viomycin and the related antibiotic capreomycin (B601254), as these modifications are important for effective drug binding to the ribosome. nih.govscirp.org

Table 1: Resistance-Associated Mutations in Ribosomal RNA

Gene Organism Mutation Effect on Viomycin Susceptibility References
rrs (16S rRNA) Mycobacterium tuberculosis A1401G Resistance nih.govresearchgate.net
rrs (16S rRNA) Mycobacterium tuberculosis C1402T Resistance researchgate.netals-journal.com
rrs (16S rRNA) Mycobacterium tuberculosis G1484T Resistance researchgate.netals-journal.com
rrs (16S rRNA) Mycobacterium smegmatis A1389G (E. coli 1408) High-level resistance nih.govasm.org
rrs (16S rRNA) Mycobacterium smegmatis G1473A/T Resistance nih.govasm.org
rrs (16S rRNA) Thermus thermophilus A1408G Resistance nih.gov
rrs (23S rRNA) Mycobacterium tuberculosis Deletion of A1916 Resistance frontiersin.orgnih.gov
tlyA Mycobacterium tuberculosis Inactivating mutations Resistance due to lack of rRNA methylation nih.govoup.commdpi.com

In addition to rRNA, mutations in genes encoding ribosomal proteins can also reduce susceptibility to this compound. The ribosomal protein S12, encoded by the rpsL gene, is a key component of the 30S subunit and has been implicated in resistance. nih.gov

In Mycobacterium smegmatis, specific mutations in S12, such as K43R (lysine to arginine at position 43) and K87Q (lysine to glutamine at position 87), have been shown to confer viomycin resistance. nih.gov These mutations likely alter the conformation of the ribosome in a way that hinders the binding of viomycin. Mutations in the rpsL gene are a well-known mechanism of resistance to streptomycin (B1217042), and some of these mutations may also affect viomycin susceptibility due to the overlapping binding sites of these antibiotics. nih.govsemanticscholar.orgmdpi.com Alterations in other ribosomal proteins, such as S4 (encoded by rpsD), have also been associated with pleiotropic antibiotic resistance, which can include viomycin. nih.gov

Table 2: Ribosomal Protein Mutations Affecting Viomycin Susceptibility

Gene Protein Organism Mutation Effect on Viomycin Susceptibility References
rpsL S12 Mycobacterium smegmatis K43R Resistance nih.gov
rpsL S12 Mycobacterium smegmatis K87Q Resistance nih.gov
rpsD S4 Salmonella enterica Not specified Pleiotropic resistance nih.gov

Identification of Resistance-Associated Mutations in Ribosomal RNA

Enzymatic Inactivation or Modification of this compound

Another primary mechanism of resistance, particularly prevalent in the antibiotic-producing organisms themselves, is the enzymatic modification of the this compound molecule. This strategy renders the antibiotic inactive before it can reach its ribosomal target.

The most prominent enzyme responsible for viomycin resistance is viomycin phosphotransferase (Vph). mcmaster.cawikipedia.org This enzyme belongs to the family of phosphotransferases that inactivate antibiotics by covalently adding a phosphate (B84403) group. wikipedia.orgmcmaster.ca

Viomycin phosphotransferase was first identified in Streptomyces vinaceus, the organism that produces viomycin. nih.govmicrobiologyresearch.org The gene encoding this enzyme, vph, is typically located within the viomycin biosynthetic gene cluster. wikipedia.orgfrontiersin.orgasm.org This co-localization suggests a self-protection mechanism, whereby the producing organism protects itself from the antibiotic it synthesizes. frontiersin.org The presence of vph has been confirmed in several viomycin-producing Streptomyces species. nih.gov In addition to Vph, some organisms that produce the related antibiotic capreomycin also possess a capreomycin acetyltransferase, which can contribute to cross-resistance. frontiersin.orgnih.gov

The molecular basis of resistance conferred by viomycin phosphotransferase is the ATP-dependent phosphorylation of the viomycin molecule. wikipedia.orgmicrobiologyresearch.org Vph catalyzes the transfer of a phosphate group from ATP to a hydroxyl group on the viomycin structure, creating O-phosphoviomycin. wikipedia.org This modification sterically hinders the antibiotic from binding to its target site on the ribosome, thus inactivating it. asm.org

The biosynthetic gene cluster for viomycin also contains other genes that may play a role in this resistance mechanism. For instance, the gene vioE is predicted to encode a permease responsible for exporting the inactivated, phosphorylated viomycin out of the cell. asm.org Another gene, vioS, is homologous to a streptomycin phosphate phosphatase. asm.org It is hypothesized that VioS may function outside the cell to dephosphorylate and reactivate the antibiotic, although this model requires further confirmation. asm.org This elegant system of inactivation, export, and potential extracellular reactivation showcases a sophisticated self-resistance strategy in antibiotic-producing bacteria. asm.org

Table 3: Enzymes Involved in Viomycin Resistance

Enzyme Gene Organism Mechanism of Action References
Viomycin phosphotransferase vph Streptomyces vinaceus Phosphorylation of viomycin mcmaster.cawikipedia.orgnih.gov
Capreomycin phosphotransferase cph Saccharothrix mutabilis Phosphorylation of capreomycin/viomycin frontiersin.org
Capreomycin acetyltransferase cac Saccharothrix mutabilis Acetylation of capreomycin/viomycin frontiersin.orgnih.gov

Advanced Research Methodologies Applied to Viomycinsulfat Studies

High-Resolution Structural Biology Techniques

High-resolution structural biology has been instrumental in visualizing the intricate interactions between Viomycinsulfat and its primary target, the bacterial ribosome.

Cryo-Electron Microscopy (Cryo-EM) of this compound-Ribosome Complexes

Cryo-electron microscopy (cryo-EM) has enabled the visualization of this compound bound to the ribosome in a near-native state. A significant study captured the Escherichia coli 70S ribosome complex trapped in a rotated state by this compound at a resolution of 3.8 Å. researchgate.netpnas.orgnih.gov This structure revealed the ribosome in a hybrid state, characterized by an 8.6° intersubunit rotation and a 5.3° rotation of the 30S subunit head domain, with a single transfer RNA (tRNA) in the P/E hybrid state. researchgate.netpnas.orgnih.gov

Crucially, these cryo-EM studies identified five distinct binding sites for this compound, four of which were previously unknown. researchgate.netpnas.orgnih.gov This discovery suggests a more complex interaction with the ribosome than initially thought, potentially involving multiple points of contact to inhibit its function. researchgate.net The cryo-EM structure unambiguously demonstrated the conformational changes induced by the binding of this compound itself. pnas.org These structural insights are vital for understanding how this compound traps the ribosome in a conformation that is non-productive for protein synthesis. researchgate.netpnas.orgnih.gov The coordinates and structure factors for the cryo-EM structure of this compound bound to a 70S ribosome have been deposited in the Worldwide Protein Data Bank under accession codes 3KNH and EMD-0939. pnas.orgpnas.org

X-ray Crystallography of this compound-Target Macromolecule Interactions

To complement cryo-EM data and achieve higher resolution details of the binding interactions, X-ray crystallography has been employed. A crystal structure of this compound bound to a rotated state of the E. coli 70S ribosome was solved at a 3.1 Å resolution. researchgate.netpnas.orgnih.gov This high-resolution structure confirmed that all five identified this compound molecules bind to ribosomal RNA (rRNA). researchgate.netpnas.orgnih.gov

One of these binding sites, designated Vio1, corresponds to the previously identified single binding site in a nonrotated, classical-state ribosome. researchgate.netpnas.orgnih.govnih.gov The other four sites were novel. Three of the newly discovered binding sites (Vio3, Vio4, and Vio5) are clustered at intersubunit bridges, which is consistent with this compound's ability to inhibit the dissociation of the ribosomal subunits. researchgate.netpnas.orgnih.govnih.gov It is proposed that one or more of these three sites selectively bind to the rotated state of the ribosome, interacting with dynamic elements of the 16S and 23S rRNA. nih.gov This selective binding is thought to block the conformational changes required for the translocation step of protein synthesis. nih.gov The coordinates and structure factors for the X-ray crystal structure have been deposited in the Worldwide Protein Data Bank with the PDB ID code 6LKQ. pnas.orgpnas.org

Binding Site
Vio1nih.govVio2nih.govVio3nih.govVio4nih.gov

Biophysical and Kinetic Analysis

Biophysical and kinetic studies have been crucial in elucidating the dynamic aspects of this compound's inhibitory action on the ribosome.

Pre-Steady-State Kinetics for Elucidating this compound Action

Pre-steady-state kinetics has provided a detailed mechanistic understanding of how this compound inhibits protein synthesis. These studies have revealed that this compound's inhibitory effect is multifaceted. One key finding is that the probability of ribosome inhibition by this compound depends on a competition between the antibiotic and elongation factor G (EF-G) for binding to the pre-translocation ribosome. nih.govpnas.orgdiva-portal.org Furthermore, stable binding of this compound requires the presence of a tRNA in the A-site of the ribosome. nih.govpnas.orgdiva-portal.org

Once bound, this compound stalls the ribosome in a pre-translocation state for a significant duration, with a minimum stalling time of approximately 45 seconds. nih.govpnas.orgdiva-portal.org This stalling time increases linearly with the concentration of this compound. nih.govpnas.orgdiva-portal.org This prolonged stalling effectively halts the translocation step of the peptide elongation cycle. nih.govpnas.org Additionally, this compound inhibition has been shown to promote futile cycles of GTP hydrolysis by EF-G, further disrupting the efficiency of protein synthesis. nih.govpnas.orgdiva-portal.org

Kinetic studies have also shed light on how this compound affects the accuracy of translation. It was found that this compound binds to translating ribosomes associated with a ternary complex of elongation factor Tu (EF-Tu), aminoacyl-tRNA, and GTP. elifesciences.org This binding locks the monitoring bases A1492 and A1493 into their active, flipped-out conformation, which prevents the dissociation of near- and non-cognate ternary complexes from the ribosome, thereby increasing errors in the initial selection of tRNA. elifesciences.org

A kinetic model for this compound inhibition of EF-G catalyzed translocation has been constructed based on these findings, allowing for testable predictions of its action in vivo. nih.govpnas.org

Kinetic ParameterFindingReference
Inhibition Mechanism Competitive binding with EF-G for the pre-translocation ribosome. nih.govpnas.orgdiva-portal.org
Binding Requirement Requires A-site bound tRNA for stable binding. nih.govpnas.orgdiva-portal.org
Ribosome Stalling Minimum of ~45 seconds, increasing with this compound concentration. nih.govpnas.orgdiva-portal.org
Effect on Fidelity Locks monitoring bases A1492/A1493 in active state, increasing missense errors. elifesciences.org
GTP Hydrolysis Promotes futile cycles of GTP hydrolysis by EF-G. nih.govpnas.orgdiva-portal.org

Spectroscopic Methods for Characterizing this compound Interactions

A variety of spectroscopic techniques are employed to characterize the interactions of molecules like this compound. While specific studies focusing solely on this compound using a broad range of these methods are not detailed in the provided context, the principles of these techniques are relevant. Methods like Fourier Transform Infrared (FTIR) and Raman spectroscopy can provide information on the chemical structure and intermolecular interactions, such as hydrogen bonding, by observing shifts in vibrational frequencies. americanpharmaceuticalreview.com Circular dichroism and UV-Vis spectroscopy can be used to monitor conformational changes in macromolecules upon ligand binding. cnr.it For instance, in studies of other compounds, these methods have substantiated the interaction between a metal complex and a protein, and have shown that the enzyme retains its secondary structure upon binding. cnr.it Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for studying molecular interactions and dynamics in solution. researchgate.net

Computational Approaches in this compound Research

Computational methods are increasingly being used to complement experimental studies and provide deeper insights into the molecular mechanisms of drug action. These approaches, including molecular dynamics (MD) simulations, quantum mechanics/molecular mechanics (QM/MM), and homology modeling, are valuable for studying protein-ligand interactions at an atomic level. researchgate.netnih.gov

In the context of this compound, computational studies have been applied to investigate its interactions with various biological targets. For example, MD simulations have been used to explore the stability of the this compound-protein complex and to calculate root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). researchgate.net Such simulations can reveal how a ligand like this compound positions itself within a binding pocket and the evolution of its interactions over time. researchgate.net

Furthermore, computational approaches have been instrumental in understanding the biosynthesis of this compound. Studies on the enzyme VioC, a nonheme iron dioxygenase involved in this compound biosynthesis, have utilized molecular dynamics, QM cluster models, and QM/MM approaches to investigate its mechanism of L-Arg activation. researchgate.net These computational investigations highlight differences in substrate and oxidant binding and positioning, as well as electronic and electrostatic differences in the substrate-binding pockets of related enzymes. researchgate.net

More broadly, computational methods are crucial in studying drug resistance in Mycobacterium tuberculosis. nih.gov Techniques like homology modeling, molecular docking, and MD simulations are used to understand how mutations in drug targets affect ligand binding and lead to resistance. nih.gov

Molecular Dynamics Simulations of this compound-Target Complexes

Molecular dynamics (MD) simulations have become an indispensable tool for understanding the intricate interactions between this compound and its biological targets at an atomic level. 3ds.com These computational methods simulate the physical movements of atoms and molecules, offering a dynamic view of how this compound binds to the ribosome, its primary site of action.

Researchers have employed MD simulations to investigate the stability of this compound when bound to the bacterial ribosome. nih.gov These simulations provide insights into the conformational changes that occur upon binding and help to identify the key amino acid and nucleotide residues involved in the interaction. For instance, studies have shown that this compound binds in a cleft between the 16S rRNA and 23S rRNA, effectively locking the ribosome in a state that prevents the translocation step of protein synthesis. nih.gov

MD simulations have also been used to explore the binding of this compound to the main protease (3CLpro) of SARS-CoV-2, suggesting its potential as a repurposed drug candidate. In these studies, simulations lasting 100 nanoseconds were used to calculate the binding free energy, revealing key pharmacophoric centers for potential inhibitors.

Simulation Target Key Findings Methodology
Bacterial RibosomeStabilization of the pre-translocation state. nih.govMolecular Dynamics (MD) Simulations, Cryo-EM nih.gov
SARS-CoV-2 3CLproIdentification of potential pharmacophoric centers (His41, Asn142, Cys145, Glu166, Gln189). Quantitative Structure-Activity Relationship (QSAR) models, Molecular Dynamics (MD) Simulations

In Silico Screening for this compound Analogue Design

The challenge of antimicrobial resistance necessitates the development of new and improved antibiotics. In silico screening, a computational technique, plays a crucial role in the rational design of this compound analogues with potentially enhanced efficacy or the ability to overcome resistance mechanisms. omicsdi.orgnih.gov

This approach involves the use of computer models to screen large virtual libraries of chemical compounds for their potential to bind to a specific target. nih.govbiorxiv.org In the context of this compound, researchers can virtually modify its structure and then use docking simulations to predict how these new analogues will interact with the ribosomal binding site. researchgate.net This allows for the rapid identification of promising candidates for chemical synthesis and subsequent in vitro testing.

For example, by understanding the key interactions from molecular dynamics simulations, scientists can design analogues that form stronger or additional hydrogen bonds with the ribosome, potentially leading to increased potency. nih.gov In silico methods also allow for the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to prioritize analogues with favorable pharmacological profiles. omicsdi.org

Advanced Analytical Methodologies in this compound Research

Chromatographic and Mass Spectrometric Techniques for Biosynthetic Studies

Elucidating the biosynthetic pathway of this compound is crucial for engineering the producing organism, Streptomyces sp. ATCC11861, to generate novel derivatives. google.com High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has been instrumental in these studies. asm.orgresearchgate.net

Researchers have utilized HPLC to separate and purify intermediates from the this compound biosynthetic pathway. google.comasm.org For instance, HPLC was used to detect a new product during the assay of VioC, an enzyme involved in the conversion of (2S)-arginine to (2S,3R)-capreomycidine, a key precursor. researchgate.net The purified compound had the same retention time as authentic this compound. google.com

Electrospray ionization mass spectrometry (ESI-MS) is then used to identify and characterize these separated compounds. asm.orgresearchgate.net This technique provides precise mass information, allowing for the confirmation of expected intermediates and the identification of novel metabolites. For example, positive ESI-MS analysis was used to confirm the product of the VioC reaction as hydroxylated (2S)-arginine. google.com The combination of HPLC and MS provides a powerful platform for understanding the complex enzymatic steps involved in this compound biosynthesis. asm.org

Technique Application in this compound Research Key Findings
High-Performance Liquid Chromatography (HPLC)Separation of biosynthetic intermediates. asm.orgresearchgate.netConfirmed co-elution of purified and authentic this compound. google.com
Electrospray Ionization-Mass Spectrometry (ESI-MS)Identification and characterization of biosynthetic products. asm.orgresearchgate.netConfirmed the identity of the hydroxylated (2S)-arginine intermediate. google.com

Quantitative Analysis of this compound and its Derivatives in Research Matrices

Accurate and sensitive quantitative analysis is essential for various aspects of this compound research, from fermentation process optimization to pharmacokinetic studies. Modern analytical methods are employed for the precise measurement of this compound and its derivatives in diverse and complex sample matrices, such as fermentation broths and biological fluids. medsciencegroup.comgoogle.comresearchgate.net

HPLC remains a primary technique for the quantitative analysis of antitubercular agents, including this compound. ipinnovative.com The method's ability to separate the analyte of interest from other components in the matrix is critical for accurate quantification. researchgate.net Various HPLC methods have been developed and validated for the determination of tuberactinomycins. ipinnovative.com

For complex biological matrices, sample preparation techniques are crucial to remove interfering substances. The choice of the analytical method depends on several factors, including the nature of the analytical matrix, sample size, and the required precision and accuracy. researchgate.net The development of robust quantitative methods is fundamental for advancing the understanding and potential therapeutic application of this compound and its analogues. medsciencegroup.com

Future Directions and Emerging Research Avenues for Viomycinsulfat

Exploration of Novel Molecular Targets Beyond Canonical Ribosomal Inhibition

While viomycinsulfat's canonical target is the bacterial ribosome, where it binds at the interface of the small (30S) and large (50S) subunits, interfering with translocation, emerging research suggests its activity may not be limited to this interaction. nih.govpatsnap.comrsc.org The binding of this compound to the ribosome is complex, involving interactions with both 16S and 23S rRNA, which ultimately stabilizes the pre-translocation state of the ribosome. nih.govresearchgate.net This stabilization prevents the movement of tRNA and mRNA, thereby halting protein synthesis. nih.govpnas.org

Recent studies have hinted at additional molecular interactions that could be exploited for therapeutic purposes. For instance, this compound's ability to bind to specific RNA structures, particularly those containing pseudoknots, opens up the possibility of targeting other essential RNA-dependent cellular processes. researchgate.net Research into the effects of this compound on various ribozymes has shown that it can modulate their catalytic activity. rsc.org This suggests that other structured non-coding RNAs could be potential targets. Furthermore, some studies have observed that this compound can induce the formation of intermolecular RNA-RNA interactions, a characteristic that could be explored for its potential to disrupt other cellular functions that rely on specific RNA conformations. researchgate.net There is also evidence that this compound can impact the stability and function of RNA molecules within bacterial cells, causing structural changes that render them more susceptible to degradation. patsnap.com

Integration of Synthetic Biology for Advanced this compound Production and Diversification

The production of this compound and its analogs is a complex process carried out by nonribosomal peptide synthetases (NRPSs), large multi-enzyme complexes that act as molecular assembly lines. sciencedaily.comanl.govrsc.org Understanding the intricate workings of these NRPSs is fundamental to harnessing their potential for creating novel antibiotic derivatives. sciencedaily.com Synthetic biology offers a powerful toolkit to re-engineer these biosynthetic pathways, potentially leading to improved production yields and the creation of this compound analogs with enhanced properties. frontiersin.orgnih.govantheia.bio

By manipulating the genes within the viomycin (B1663724) biosynthetic gene cluster, researchers can introduce modifications to the core peptide structure. nih.govnih.gov This "metabolic engineering" approach has already shown promise. For example, targeted gene deletions in the viomycin biosynthetic pathway have resulted in the production of new viomycin derivatives. nih.gov The heterologous expression of the entire viomycin biosynthetic gene cluster in a more genetically tractable host, such as Streptomyces lividans, provides a platform for further engineering and diversification. nih.govacs.org This approach allows for the decoupling of the biosynthetic pathway from its native regulatory networks, offering more precise control over the production of specific analogs. The ability to swap domains or modules within the NRPS assembly line could lead to the incorporation of different amino acid building blocks, generating a diverse library of novel tuberactinomycin (B576502) compounds. rsc.organr.fr

Development of this compound as a Molecular Probe for Ribosomal Research

This compound's specific and potent interaction with the ribosome makes it an invaluable tool for dissecting the intricate mechanics of protein synthesis. researchgate.netnih.gov It has been used to "trap" the ribosome in an intermediate state of translocation, allowing researchers to study this dynamic process with greater clarity. researchgate.netnih.gov By stabilizing the ribosome in a pre-translocation state, this compound provides a static snapshot of a normally transient conformation. nih.gov

The use of techniques like fluorescent resonance energy transfer (FRET) and chemical footprinting in conjunction with this compound has provided detailed insights into the conformational changes the ribosome undergoes during translocation. researchgate.netnih.gov These studies have helped to confirm the existence of the "hybrid state" of tRNA binding as a key intermediate in protein synthesis. researchgate.net Furthermore, this compound has been instrumental in demonstrating the relative movement of the ribosomal subunits during this process. researchgate.netnih.gov As a molecular probe, this compound continues to aid in the elucidation of fundamental ribosomal mechanisms, including how the ribosome maintains reading frame fidelity and the precise movements of tRNA and mRNA during elongation. elifesciences.orgjove.com

Uncovering Additional Biosynthetic Pathways and Enzymes for this compound Analogues

The natural world is a vast reservoir of biosynthetic diversity. The discovery and characterization of new biosynthetic gene clusters related to the tuberactinomycins can provide novel enzymes and pathways for generating unique this compound analogues. The viomycin biosynthetic gene cluster itself contains genes for the production of unusual nonproteinogenic amino acids, such as L-2,3-diaminopropionate, β-ureidodehydroalanine, and L-capreomycidine. nih.gov

Research into the biosynthesis of other natural products can also yield valuable insights and tools. For example, understanding the enzymes involved in the formation of similar cyclic peptide structures or the modification of amino acid side chains in other antibiotic pathways can inform the engineering of the viomycin pathway. acs.org The identification and characterization of enzymes like hydroxylases, carbamoyltransferases, and aminomutases from various organisms provide a palette of biocatalysts that could be integrated into the viomycin production line to create novel derivatives. nih.govwikipedia.org Genome mining efforts, which involve scanning sequenced genomes for biosynthetic gene clusters, are likely to uncover new pathways that produce tuberactinomycin-like molecules, offering a fresh source of genetic material for synthetic biology applications. rsc.org

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize many aspects of drug discovery and development, and this compound research is no exception. mednexus.orgresearchgate.net These computational approaches can be applied to accelerate the identification of new drug targets, design novel this compound analogs, and predict their activity and potential resistance mechanisms. mdpi.comnih.gov

In the context of this compound, ML algorithms can be trained on existing data of tuberactinomycin structures and their corresponding biological activities to predict the efficacy of new, computationally designed analogs. researchgate.net This can significantly reduce the time and cost associated with synthesizing and screening large libraries of compounds. mednexus.org AI can also be used to analyze complex datasets from genomic and proteomic studies to identify new potential molecular targets for this compound or its derivatives beyond the ribosome. nih.gov Furthermore, ML models can help in understanding and predicting antimicrobial resistance by analyzing genetic data from resistant bacterial strains. nih.gov As the amount of biological data continues to grow, AI and ML will become increasingly indispensable tools for navigating the complexity of this compound's mechanism of action and for guiding the development of the next generation of tuberactinomycin antibiotics. scifiniti.commdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.